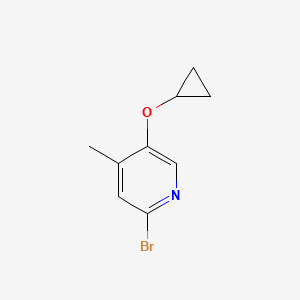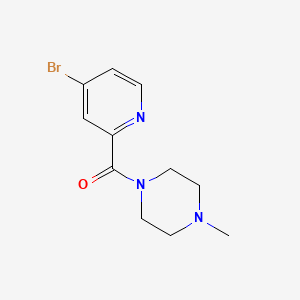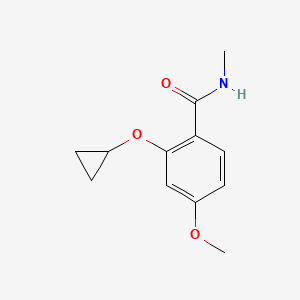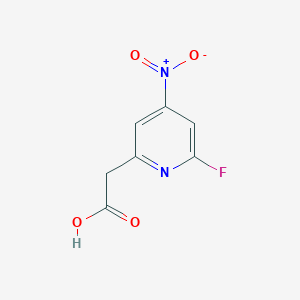
(6-Fluoro-4-nitropyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-4-nitropyridin-2-YL)acetic acid is a fluorinated pyridine derivative with the molecular formula C7H5FN2O4 and a molecular weight of 200.12 g/mol This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 4th position on the pyridine ring, along with an acetic acid moiety at the 2nd position
Preparation Methods
One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Additionally, the nitro group can be introduced through nitration reactions using reagents such as nitric acid and sulfuric acid . The acetic acid moiety can be attached through various acylation reactions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. The use of efficient catalysts and reaction conditions can significantly enhance the production process.
Chemical Reactions Analysis
(6-Fluoro-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(6-Fluoro-4-nitropyridin-2-YL)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Fluoro-4-nitropyridin-2-YL)acetic acid is primarily influenced by the presence of the fluorine and nitro groups on the pyridine ring. These substituents can modulate the compound’s electronic properties, affecting its interactions with molecular targets. The nitro group, being an electron-withdrawing group, can enhance the compound’s reactivity towards nucleophiles, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
(6-Fluoro-4-nitropyridin-2-YL)acetic acid can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: Lacks the nitro and acetic acid groups, making it less reactive and less biologically active.
4-Nitropyridine: Lacks the fluorine and acetic acid groups, resulting in different chemical and biological properties.
2-Fluoro-4-nitropyridine: Similar in structure but lacks the acetic acid moiety, which can affect its solubility and reactivity.
The uniqueness of this compound lies in the combination of the fluorine, nitro, and acetic acid groups, which impart distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C7H5FN2O4 |
|---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
2-(6-fluoro-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5FN2O4/c8-6-3-5(10(13)14)1-4(9-6)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChI Key |
VIGVZUFIAVFVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


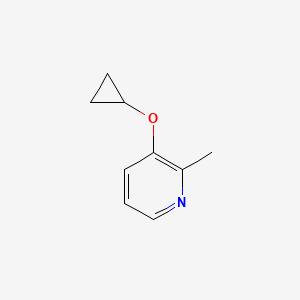
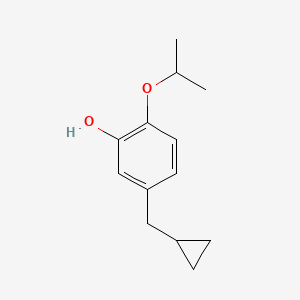
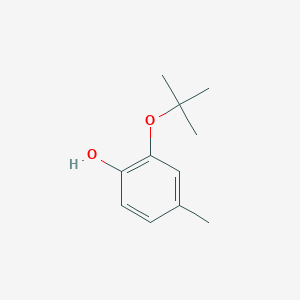


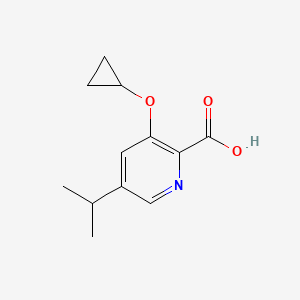
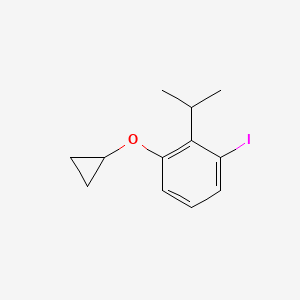
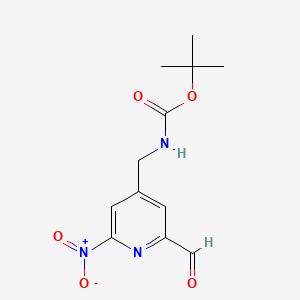

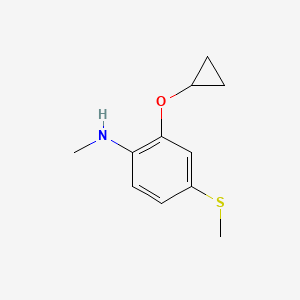
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
